molecular formula C7H7N3 B1396128 3-ethynyl-pyridin-2,6-diamine CAS No. 936342-42-6

3-ethynyl-pyridin-2,6-diamine

Cat. No.: B1396128
CAS No.: 936342-42-6
M. Wt: 133.15 g/mol
InChI Key: AAJLWBCLZSGCPA-UHFFFAOYSA-N
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Description

3-ethynyl-pyridin-2,6-diamine is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, featuring an ethynyl group at the 3-position and amino groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-pyridin-2,6-diamine typically involves the functionalization of pyridine rings. One common method is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the condensation of 1,5-dicarbonyls with ammonia can yield pyridine derivatives . Another approach involves the use of diazo compounds generated in situ, which react with terminal alkynes to produce the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-pyridin-2,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce aminopyridine derivatives.

Scientific Research Applications

3-ethynyl-pyridin-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-pyridin-2,6-diamine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence cellular pathways and enzyme activities, making the compound useful in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynylpyridine
  • 3-Ethynylthiophene
  • 2-Ethynylpyrimidine
  • 4-Ethynylpyridine
  • 5-Ethynylpyrimidine

Uniqueness

3-ethynyl-pyridin-2,6-diamine is unique due to the presence of both ethynyl and amino groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biochemical research .

Biological Activity

3-Ethynyl-pyridin-2,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ethynyl group attached to a pyridine ring with amino substituents at the 2 and 6 positions. Its chemical formula is C8H8N4C_8H_8N_4, and it has a molecular weight of approximately 164.18 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing a notable inhibition of growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets. It may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways critical for cell proliferation.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
  • Apoptosis Induction : The compound may activate caspases, leading to programmed cell death in cancerous cells.

Case Studies

Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.

Case Study 2 : Another research article focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that it could be a promising candidate for further development as a topical antibacterial agent.

Q & A

Q. Basic: What are the recommended synthetic routes and characterization methods for 3-ethynyl-pyridin-2,6-diamine?

Methodological Answer:
The synthesis of this compound can involve palladium-catalyzed Sonogashira coupling to introduce the ethynyl group to a pyridine scaffold. Post-synthetic purification via column chromatography followed by recrystallization is critical to isolate the pure compound. Characterization should include ¹H/¹³C NMR to confirm substitution patterns and integration ratios, high-resolution mass spectrometry (HRMS) for molecular weight validation, and FT-IR to identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹). For analogs, substituent effects on reactivity can be assessed by varying aryl groups, as demonstrated in structurally related imidazo[4,5-c]pyridine derivatives .

Q. Basic: How can crystallographic data for this compound be obtained and interpreted?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry. Use SHELXL for structure refinement, leveraging its robust algorithms for small-molecule crystallography . For visualization and thermal ellipsoid plotting, ORTEP-3 provides an intuitive GUI to analyze bond lengths, angles, and packing interactions . Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. If twinning or disorder is observed, employ the TwinRotMat option in SHELXL for correction .

Q. Advanced: What experimental precautions are needed to address the oxidative instability of 3-ethynyl-pyridin-6-diamine?

Methodological Answer:
Evidence suggests pyridine-2,6-diamine derivatives undergo oxidative polymerization under certain conditions . To prevent degradation:

  • Conduct reactions under inert atmospheres (N₂/Ar) and use degassed solvents.
  • Add radical inhibitors (e.g., BHT) to reaction mixtures.
  • Monitor stability via HPLC-MS at regular intervals; abrupt color changes (e.g., browning) may indicate side reactions .
  • For long-term storage, use amber vials at −20°C with desiccants to mitigate moisture and light exposure.

Q. Advanced: How can computational methods elucidate the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electronic structure. Key analyses include:

  • Frontier Molecular Orbitals (HOMO/LUMO): Predict reactivity and charge-transfer behavior.
  • Natural Bond Orbital (NBO): Assess hyperconjugation effects from the ethynyl group.
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for functionalization. Software like Gaussian 16 or ORCA is recommended, with visualization via GaussView or VMD .

Q. Advanced: How do substituent modifications impact the bioactivity or physicochemical properties of this compound analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies can be guided by:

  • Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., CF₃, OMe) at the ethynyl or pyridine positions to modulate solubility or binding affinity.
  • Physicochemical Profiling: Measure logP (HPLC-based) and pKa (potentiometric titration) to correlate substituents with lipophilicity and ionization.
  • Biological Assays: For bioactive analogs, use TLR7/8 reporter cell lines (HEK-Blue™) to evaluate immunomodulatory potential, as seen in structurally related imidazo[4,5-c]pyridines .

Q. Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
If NMR signals conflict with expected structures:

  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
  • 2D Techniques (COSY, HSQC, HMBC): Confirm connectivity and assign ambiguous peaks.
  • X-ray Crystallography: Resolve tautomerism or regiochemical ambiguities definitively .
  • Comparative Analysis: Cross-reference with databases (e.g., Cambridge Structural Database) for analogous compounds.

Properties

IUPAC Name

3-ethynylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLWBCLZSGCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717384
Record name 3-Ethynylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936342-42-6
Record name 3-Ethynylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-trimethylsilanylethynyl-pyridin-2,6-diamine (7.0 g, 34.1 mmol) described in Manufacturing Example 13-1-2 in tetrahydrofuran (100 mL) was added tetrabutylammonium fluoride (1M tetrahydrofuran solution, 17 mL, 17 mmol) on an ice bath, which was stirred for 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 3 times. The extract was dried over sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate) to obtain the title compound (3.35 g, 73.8%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
17 mL
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
73.8%

Synthesis routes and methods II

Procedure details

To a solution of THF (100 mL) of 3-trimethylsilanylethynyl-pyridin-2,6-diamine (7.0 g) described in Manufacturing Example 4-2 was added tetrabutylammonium fluoride (1M THF solution, 17 mL) under ice cooling, which was stirred for 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 3 times. The extract was dried over sodium sulfate, then concentrated under a reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate) to obtain the titled compound (3.4 g).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-ethynyl-pyridin-2,6-diamine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-ethynyl-pyridin-2,6-diamine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-ethynyl-pyridin-2,6-diamine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-ethynyl-pyridin-2,6-diamine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-ethynyl-pyridin-2,6-diamine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-ethynyl-pyridin-2,6-diamine

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